molecular formula C25H31ClN4O6S2 B2422044 N-[2-(dimethylamino)ethyl]-4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride CAS No. 1321828-73-2

N-[2-(dimethylamino)ethyl]-4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride

Cat. No.: B2422044
CAS No.: 1321828-73-2
M. Wt: 583.12
InChI Key: FTOMKAVPCPXAEA-UHFFFAOYSA-N
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Description

“N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride” is a complex organic compound that features a variety of functional groups, including a benzamide core, a dioxolobenzothiazole moiety, and a morpholino sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from commercially available precursors. Key steps may include:

  • Formation of the dioxolobenzothiazole core through cyclization reactions.
  • Introduction of the dimethylaminoethyl group via alkylation reactions.
  • Sulfonylation to attach the morpholino sulfonyl group.
  • Final coupling with the benzamide moiety under specific conditions such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions could target the nitro groups if present or the sulfonyl group.

    Substitution: Nucleophilic substitution reactions could occur at the benzamide or morpholino groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving bases like sodium hydride or potassium carbonate.

Major Products

The major products would depend on the specific reactions but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a drug candidate, particularly if it shows activity against specific biological targets.

Medicine

In medicinal chemistry, the compound could be explored for its therapeutic potential, possibly as an anti-cancer or anti-inflammatory agent.

Industry

In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action would depend on the specific application but could involve interactions with biological targets such as enzymes or receptors. The compound’s various functional groups could enable it to bind to multiple sites, affecting different pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide
  • N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzoate

Uniqueness

The presence of the dioxolobenzothiazole moiety and the specific arrangement of functional groups make this compound unique compared to its analogs. This uniqueness could translate to distinct biological or chemical properties.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O6S2.ClH/c1-16-13-28(14-17(2)35-16)37(31,32)19-7-5-18(6-8-19)24(30)29(10-9-27(3)4)25-26-20-11-21-22(34-15-33-21)12-23(20)36-25;/h5-8,11-12,16-17H,9-10,13-15H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOMKAVPCPXAEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCN(C)C)C3=NC4=CC5=C(C=C4S3)OCO5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31ClN4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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